2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)
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Overview
Description
2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound characterized by its biphenyl structure with methoxy and oxazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves multiple steps, starting with the preparation of the biphenyl core. The methoxy group is introduced via a methoxylation reaction, followed by the formation of the oxazole rings through cyclization reactions. Common reagents used in these steps include methanol, oxalyl chloride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxazole rings can be reduced under specific conditions to form dihydro derivatives.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxazole rings can produce dihydrooxazole derivatives .
Scientific Research Applications
2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) exerts its effects involves interactions with specific molecular targets. The methoxy and oxazole groups can interact with enzymes and receptors, modulating their activity. The biphenyl core provides structural stability and facilitates binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2-methoxy-: Similar biphenyl structure with a methoxy group, but lacks the oxazole rings.
4-Methoxybiphenyl: Another biphenyl derivative with a methoxy group, used in similar applications.
Thiophene/phenylene co-oligomers: Compounds with similar structural motifs used in optoelectronic applications.
Uniqueness
2,2’-(6-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to the presence of both methoxy and oxazole groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other biphenyl derivatives, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H26N2O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-6-methoxyphenyl]phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C23H26N2O3/c1-22(2)13-27-20(24-22)16-11-9-15(10-12-16)19-17(7-6-8-18(19)26-5)21-25-23(3,4)14-28-21/h6-12H,13-14H2,1-5H3 |
InChI Key |
BTHNJWTVMLBUHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)C3=C(C=CC=C3OC)C4=NC(CO4)(C)C)C |
Origin of Product |
United States |
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